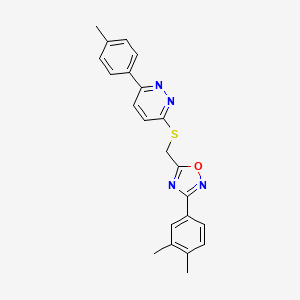

![molecular formula C19H15NO2S2 B2533314 N-(2-([2,3'-联噻吩]-5-基)乙基)苯并呋喃-2-甲酰胺 CAS No. 2034564-37-7](/img/structure/B2533314.png)

N-(2-([2,3'-联噻吩]-5-基)乙基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

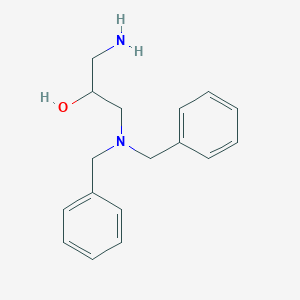

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular structure of “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran moiety, which is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can undergo a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones to provide benzofuran derivatives in moderate yields .科学研究应用

抗癌活性

苯并呋喃衍生物,包括N-(2-([2,3’-联噻吩]-5-基)乙基)苯并呋喃-2-甲酰胺,在抗癌研究中显示出巨大潜力。 这些化合物对各种癌细胞系表现出强烈的抑制作用,例如白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌 。苯并呋喃的独特结构使其能够与多种生物靶标相互作用,使其成为开发新型抗癌疗法的理想候选药物。

抗菌特性

呋喃衍生物,包括具有苯并呋喃结构的衍生物,以其抗菌特性而闻名。 这些化合物可以有效对抗革兰氏阳性和革兰氏阴性细菌 。在化合物中加入呋喃核可增强其破坏细菌细胞壁和抑制细菌生长的能力,使其成为对抗耐抗生素细菌菌株的有力武器。

抗病毒应用

苯并呋喃衍生物也因其抗病毒特性而受到关注。 这些化合物可以抑制各种病毒的复制,包括引起严重人类疾病的病毒 。其机制通常涉及抑制病毒酶或干扰病毒RNA合成,为开发新型抗病毒药物提供了潜在途径。

抗炎作用

苯并呋喃衍生物的抗炎特性使其适用于治疗炎症性疾病。 这些化合物可以抑制促炎细胞因子的产生,并减少各种组织的炎症 。这种应用对于关节炎等疾病特别有用,因为慢性炎症在疾病进展中起着至关重要的作用。

抗氧化活性

苯并呋喃化合物以其抗氧化特性而闻名,有助于中和自由基,减少氧化应激 。这种活性对于预防细胞损伤至关重要,并在治疗与氧化应激相关的疾病方面具有潜在应用,例如神经退行性疾病和心血管疾病。

神经保护作用

研究表明,苯并呋喃衍生物具有神经保护作用,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜在候选药物 。这些化合物可以保护神经元免受氧化损伤和细胞凋亡,从而保持认知功能,延缓疾病进展。

未来方向

Benzofuran derivatives, including “N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide”, have shown promising therapeutic potentials. They are involved in various clinical drugs and have shown extraordinary inhibitory potency against a panel of human cancer cell lines . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

作用机制

Target of Action

Similar benzofuran derivatives have been found to interact with actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes such as cell motility, vesicle trafficking, and the maintenance of cell shape.

Mode of Action

For instance, by interacting with the Actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton .

Biochemical Pathways

Given its potential interaction with the actin-related protein 2/3 complex, it may influence pathways related to actin polymerization and cell motility .

Result of Action

Based on its potential interaction with the actin-related protein 2/3 complex, it could potentially influence the dynamics of the actin cytoskeleton, affecting cellular processes such as cell motility and shape maintenance .

属性

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S2/c21-19(17-11-13-3-1-2-4-16(13)22-17)20-9-7-15-5-6-18(24-15)14-8-10-23-12-14/h1-6,8,10-12H,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWMKNSKVUQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

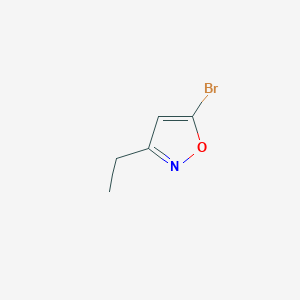

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

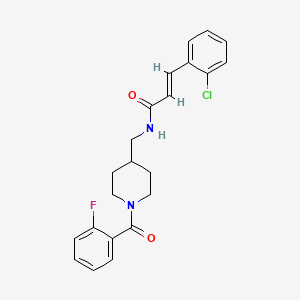

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)

![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)

![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)

![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)